molecular formula C17H27N3O7S2 B2577269 methyl 3-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate CAS No. 2034357-27-0

methyl 3-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate

Cat. No.: B2577269
CAS No.: 2034357-27-0
M. Wt: 449.54
InChI Key: YMZFCVWTJNFBSB-UHFFFAOYSA-N
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Description

Methyl 3-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate is a complex organic compound that features a benzoate ester functional group, a piperidine ring, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted to form the piperidine structure.

    Introduction of Sulfonamide Groups: The sulfonamide groups are introduced by reacting the piperidine derivative with sulfonyl chlorides under basic conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide groups or the ester functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for ester hydrolysis.

Major Products Formed

    Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its sulfonamide groups which are known to exhibit antibacterial and anti-inflammatory properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The piperidine ring may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-({[1-(methylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate
  • Methyl 3-({[1-(ethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate

Uniqueness

Methyl 3-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethylsulfamoyl and methoxybenzoate groups makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-[[1-(dimethylsulfamoyl)piperidin-4-yl]methylsulfamoyl]-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O7S2/c1-19(2)29(24,25)20-9-7-13(8-10-20)12-18-28(22,23)16-11-14(17(21)27-4)5-6-15(16)26-3/h5-6,11,13,18H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZFCVWTJNFBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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